molecular formula C8H8F2O B14027144 3,6-Difluoro-2-methoxytoluene

3,6-Difluoro-2-methoxytoluene

Cat. No.: B14027144
M. Wt: 158.14 g/mol
InChI Key: LQTRJYBQOXOXEI-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H8F2O It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms, one hydrogen atom is replaced by a methoxy group (-OCH3), and another hydrogen atom is replaced by a methyl group (-CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Difluoro-2-methoxy-3-methylbenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common method involves the fluorination of 2-methoxy-3-methylbenzene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of 1,4-difluoro-2-methoxy-3-methylbenzene typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction temperatures and pressures are crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-methoxy-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Difluoro-2-methoxy-3-methylbenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,4-difluoro-2-methoxy-3-methylbenzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The methoxy and methyl groups also influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Difluoro-2-methoxy-3-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various chemical syntheses and applications .

Properties

Molecular Formula

C8H8F2O

Molecular Weight

158.14 g/mol

IUPAC Name

1,4-difluoro-2-methoxy-3-methylbenzene

InChI

InChI=1S/C8H8F2O/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4H,1-2H3

InChI Key

LQTRJYBQOXOXEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)F)F

Origin of Product

United States

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